[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid
Overview
Description
“[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid” is a boronic acid derivative . Boronic acids are versatile and robust functional groups that have been widely integrated with various compounds for the discovery of novel biologically active substances . This specific compound, “[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid”, has a molecular formula of C11H16BNO2 .
Molecular Structure Analysis
The molecular structure of “[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid” was confirmed by X-ray diffraction . The optimized DFT structure is consistent with the X-ray single crystal structure . The molecular electrostatic potential and frontier molecular orbital were further studied to provide reference for studying its physical and chemical properties .
Chemical Reactions Analysis
Boronic acids, including “[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid”, can form reversible covalent interactions with amino acid side chains in proteins or diol group in sugars . This property allows chemists to employ boronic acids as reversible covalent warheads for medicinal and biological applications .
Physical And Chemical Properties Analysis
“[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid” has a predicted boiling point of 379.3±44.0 °C and a predicted density of 1.19±0.1 g/cm3 . It has a molecular weight of 191.035 Da .
Scientific Research Applications
Polymer Synthesis and Fluorescent Sensing
[2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid has been utilized in the synthesis of main-chain polymeric Lewis acids. These polymers exhibit unique fluorescent sensing properties, useful for detecting Lewis basic substrates. For instance, their luminescence changes upon treatment with pyridine, showcasing potential in sensory applications (Sundararaman et al., 2005).
Organic Synthesis and Catalysis
This compound plays a crucial role in the α-arylation of saturated azacycles and N-methylamines via palladium(II)-catalyzed C(sp(3))-H coupling. It's applicable to various pyrrolidines and boronic acids, demonstrating versatility in organic synthesis (Spangler et al., 2015).
Peptide Synthesis
In peptide synthesis, [2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid serves as an efficient catalyst for direct amide bond formation between carboxylic acids and amines. It has been particularly effective for coupling N-Boc-protected amino acids with minimal racemization, a critical aspect in peptide synthesis (Dine et al., 2015).
Spectroscopic and Quantum Mechanical Studies
The compound has been the subject of spectroscopic and quantum mechanical studies, providing insights into its molecular properties like Mulliken charges, HOMO and LUMO energies, and dipole moment. These studies aid in understanding its chemical behavior and potential applications in materials science (Devi et al., 2020).
Catalytic Activity in Organic Reactions
It has shown promise in facilitating catalytic reactions such as the dehydrative condensation between carboxylic acids and amines. This highlights its potential as a catalyst in organic chemistry, particularly in the synthesis of complex organic molecules (Wang et al., 2018).
Nanotechnology and Materials Science
The compound has applications in nanotechnology, particularly in the modification of carbon nanotubes for saccharide recognition. Its ability to bind ligands and modify optical properties of materials like single-walled carbon nanotubes showcases its potentialin materials science and nanotechnology. This includes applications like biosensors and nanoscale devices (Mu et al., 2012).
Diagnostic and Biochemistry Studies
Phenyl boronic acids, including [2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid, are valuable in medical diagnostics and biochemistry due to their ability to bind with carbohydrates in water. The use of NMR spectroscopy to study these interactions further expands their utility in the field of biochemistry (Valenzuela et al., 2022).
Affinity Chromatography
In chromatography, this compound has been used to create supports for affinity chromatography of enzymes. By coupling to aminoethyl polyacrylamide beads, it forms a bond with enzyme substrates and cofactors, showcasing its use in the purification and analysis of biochemical substances (Maestas et al., 1980).
Safety And Hazards
“[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid” is harmful if swallowed and may cause an allergic skin reaction . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .
Future Directions
Boronic acids, including “[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid”, have exhibited considerable potentials in drug discovery, chemical biology, organic chemistry, and material sciences . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is a promising future for the further study and application of boronic acids in medicinal chemistry .
properties
IUPAC Name |
[2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2/c14-12(15)11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6,14-15H,3-4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKRRMUMVOCZGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN2CCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468407 | |
Record name | [2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid | |
CAS RN |
878289-40-8 | |
Record name | [2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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